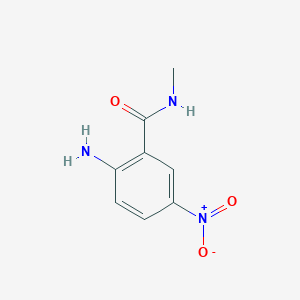

2-amino-N-methyl-5-nitrobenzamide

Description

Contextual Significance of Substituted Benzamides in Organic Chemistry and Materials Science

Substituted benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group, with various substituents on the ring. drugbank.com This structural motif is prevalent in numerous biologically active molecules, including pharmaceuticals and agrochemicals. drugbank.commdpi.comnih.gov In medicinal chemistry, benzamide (B126) derivatives have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents. nih.govnih.gov The ability to readily modify the substituents on the benzamide core allows chemists to fine-tune the compound's properties, such as solubility, stability, and biological activity. mdpi.comacs.org

Beyond their biological significance, substituted benzamides play a crucial role in materials science. Their capacity for forming strong and directional hydrogen bonds, a key feature of the amide group, makes them excellent building blocks for creating supramolecular assemblies. nih.govrsc.org These organized structures can exhibit unique optical, electronic, and mechanical properties, leading to applications in areas such as nonlinear optics, liquid crystals, and functional polymers. The specific substituents on the benzamide ring can further influence the packing and intermolecular interactions, enabling the rational design of materials with desired characteristics. nih.gov

Architectural Features of the Chemical Compound and their Chemical Implications

The chemical compound 2-amino-N-methyl-5-nitrobenzamide possesses a unique arrangement of functional groups that dictates its chemical behavior and potential applications. The molecule consists of a central benzene ring substituted with an amino group (-NH2) at position 2, a nitro group (-NO2) at position 5, and an N-methylbenzamide group (-CONHCH3) at position 1.

The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the same benzene ring creates a "push-pull" electronic effect. This electronic arrangement significantly influences the molecule's reactivity and its potential for intermolecular interactions. The amino group, a strong hydrogen bond donor, and the nitro and amide groups, which act as hydrogen bond acceptors, are key to the formation of extensive hydrogen-bonding networks. nih.gov These interactions are crucial in directing the self-assembly of the molecules in the solid state, leading to the formation of well-defined crystal structures. nih.gov

Table 1: Key Architectural Features of this compound and their Implications

| Feature | Chemical Implication |

| Amino Group (-NH2) | Electron-donating group, strong hydrogen bond donor. nih.gov |

| Nitro Group (-NO2) | Electron-withdrawing group, hydrogen bond acceptor. nih.govnih.gov |

| N-methylbenzamide Group (-CONHCH3) | Provides a site for hydrogen bonding and influences molecular conformation. |

| "Push-Pull" System | Creates a significant dipole moment, influencing intermolecular interactions and potential for nonlinear optical properties. |

Overview of Research Trajectories for Nitro-Amino Benzamide Derivatives

Research into nitro-amino benzamide derivatives is a vibrant and expanding field, driven by the diverse potential applications of these compounds. A significant area of investigation focuses on their synthesis and the development of efficient and selective synthetic methodologies. mdpi.comacs.orgnih.govsioc-journal.cn This includes exploring various reaction conditions and catalysts to achieve high yields and control the regioselectivity of the substitutions on the benzamide core. acs.orgnih.gov

Another major research trajectory involves the exploration of the biological activities of these derivatives. nih.govresearchgate.net The combination of the nitro and amino groups, along with other substituents, can lead to compounds with potent anti-inflammatory, antimicrobial, or anticancer properties. nih.govmdpi.com Molecular docking studies are often employed to understand the interactions of these molecules with biological targets and to guide the design of more effective therapeutic agents. nih.govresearchgate.net

Furthermore, the unique electronic and hydrogen-bonding properties of nitro-amino benzamides make them attractive for applications in materials science. nih.gov Researchers are investigating their use in the development of new materials with interesting optical and electronic properties. The ability of these molecules to self-assemble into well-ordered supramolecular structures is a key focus, with potential applications in areas like nonlinear optics and crystal engineering. nih.gov The study of their crystal structures and intermolecular interactions provides valuable insights into how to control their solid-state properties. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9N3O3 |

|---|---|

Molecular Weight |

195.18 g/mol |

IUPAC Name |

2-amino-N-methyl-5-nitrobenzamide |

InChI |

InChI=1S/C8H9N3O3/c1-10-8(12)6-4-5(11(13)14)2-3-7(6)9/h2-4H,9H2,1H3,(H,10,12) |

InChI Key |

YXSONAQPOSKOKV-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Strategic Derivatization

Established Synthetic Routes and Mechanistic Considerations for Nitro-Amino Benzamides

The synthesis of nitro-amino benzamides can be approached through several strategic pathways, each with its own set of advantages and mechanistic nuances.

A common and critical step in the synthesis of amino-substituted aromatics is the reduction of a nitro group. This transformation is fundamental as the nitro group can be readily introduced onto an aromatic ring and subsequently converted to an amine, which is a versatile functional group for further chemical modifications. researchgate.net

A variety of reagents and conditions can be employed for this reduction, with the choice often depending on the presence of other functional groups in the molecule.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. masterorganicchemistry.comwikipedia.orgyoutube.com It is a clean and efficient method, often providing high yields of the corresponding amine. youtube.com For instance, the reduction of a nitro group to an amine can be accomplished with H₂/Pd-C. youtube.com

Metal/Acid Systems: A classic approach involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium like hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com For example, tin(II) chloride (SnCl₂) in ethanol (B145695) is a pH-neutral and non-aqueous system that can be used for nitro reduction. masterorganicchemistry.comstackexchange.com This method is particularly useful when other reducible functional groups are present that might be sensitive to catalytic hydrogenation. stackexchange.com

Other Reducing Agents: A range of other reducing agents can also be utilized. Sodium hydrosulfite, sodium sulfide (B99878), and hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst are effective for the selective reduction of aromatic nitro groups. researchgate.netwikipedia.org For example, pressure-mediated selective reduction of aromatic nitro groups in the presence of an amide functionality has been achieved using hydrazine hydrate. researchgate.net

| Reduction Method | Reagents | Key Features | Reference(s) |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Nickel | Clean, efficient, high yields. | masterorganicchemistry.comwikipedia.orgyoutube.com |

| Metal/Acid Systems | Fe/HCl, Sn/HCl, Zn/HCl, SnCl₂/Ethanol | Good for selective reductions, tolerates some functional groups. | masterorganicchemistry.comyoutube.comstackexchange.com |

| Other Reagents | Sodium Hydrosulfite, Sodium Sulfide, Hydrazine Hydrate | Offers alternative selectivity and conditions. | researchgate.netwikipedia.org |

The formation of the amide bond is another crucial step in the synthesis of 2-amino-N-methyl-5-nitrobenzamide. This can be achieved through the reaction of a carboxylic acid or its derivative with an amine.

From Acyl Chlorides: A common and efficient method involves the reaction of an acid chloride with an amine. libretexts.org The high reactivity of the acid chloride allows the reaction to proceed readily.

From Carboxylic Acids: Direct amidation of a carboxylic acid with an amine is possible but often requires harsh conditions or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org More recent and sustainable methods are being developed, such as the reductive amidation of esters with nitro compounds using nickel-based nanocatalysts. nih.govresearchgate.net This approach offers a more step-economical and environmentally friendly route to amides. researchgate.net

From Acid Anhydrides: Simple amides can also be prepared by reacting an acid anhydride (B1165640) with an amine. libretexts.org

The introduction of the nitro group at a specific position on the benzamide (B126) ring is a key challenge that requires careful control of reaction conditions. The directing effects of the existing substituents on the aromatic ring play a crucial role in determining the position of nitration. scirp.org

Directing Effects: In a benzamide scaffold, the amide group is generally an ortho-, para-director, while the amino group is a strong ortho-, para-director. However, under the strongly acidic conditions of nitration, the amino group is protonated to form an ammonium (B1175870) ion, which is a meta-director. To circumvent this, the amino group is often protected as an amide, which remains an ortho-, para-director but is less activating. masterorganicchemistry.comyoutube.com The nitro group itself is a deactivating meta-director. youtube.com

Nitrating Agents: The most common nitrating agent is a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). youtube.comscirp.org The choice of solvent can also influence the regioselectivity of the nitration. nih.gov For instance, nitration of certain tryptophan derivatives in acetic anhydride favors the 2-nitro product, while nitration in trifluoroacetic acid favors the 6-nitro product. nih.gov Milder and more selective nitration methods using aqueous sodium dodecylsulfate and dilute nitric acid have also been reported. rsc.org

The synthesis of this compound typically involves a multi-step sequence that strategically introduces the required functional groups. youtube.comyoutube.com A plausible retrosynthetic analysis would involve disconnecting the amide bond and the amino group.

A common synthetic strategy starts with a readily available precursor, such as 2-chloro-5-nitrobenzoic acid. This can be converted to the corresponding benzonitrile (B105546) and then aminated to introduce the amino group. google.com Alternatively, a multi-step one-pot synthesis has been reported for similar compounds, such as 2-amino-5-halogenated-N,3-dimethylbenzamides, starting from 2-amino-3-methylbenzoic acid. sioc-journal.cn This approach involves the formation of a benzoxazinedione intermediate, followed by aminolysis and subsequent electrophilic halogenation. sioc-journal.cn

Advanced Derivatization for Analogue Synthesis and Structural Diversification

Further modification of the this compound core allows for the synthesis of a diverse library of analogues with potentially new properties.

The aromatic ring of nitro-amino benzamides can be further functionalized through various substitution reactions.

Electrophilic Aromatic Substitution: The existing amino and amide groups direct incoming electrophiles to specific positions on the ring. researchgate.netmasterorganicchemistry.com For example, halogenation can be achieved using N-halosuccinimides. sioc-journal.cn

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group can activate the aromatic ring towards nucleophilic attack, allowing for the displacement of a suitable leaving group.

Palladium-Catalyzed Cross-Coupling Reactions: These powerful reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, are widely used to form new carbon-carbon and carbon-heteroatom bonds on aromatic rings, enabling significant structural diversification. nih.gov

Modifications of the Amino Group via Alkylation, Acylation, and Condensation Reactions

The primary amino group on the aromatic ring is a key site for introducing structural diversity.

Alkylation and Acylation: The nucleophilic nature of the 2-amino group allows for straightforward alkylation and acylation reactions. Acylation, for instance, can be achieved by reacting the parent compound with acylating agents like benzoyl chloride in the presence of a base such as pyridine. google.com This reaction leads to the formation of the corresponding 2-benzamido derivative. google.com Such modifications are fundamental in altering the electronic and steric properties of the molecule, which is a common strategy in the development of new chemical entities.

Condensation Reactions: The amino group can undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases or to construct new heterocyclic rings. researchgate.net These reactions are often catalyzed by acids or bases and can be influenced by the solvent and temperature. mdpi.com For example, the condensation of a similar compound, 2-aminobenzohydrazide, with ketones in the presence of iodine as a catalyst can lead to the formation of quinazoline (B50416) derivatives. researchgate.net This highlights a potential pathway for creating fused heterocyclic systems from this compound.

Transformations of the Nitro Group to other Nitrogen Functionalities

The nitro group is a versatile functional group that can be transformed into various other nitrogen-containing moieties, significantly expanding the synthetic possibilities.

Reduction to Amines: The most common transformation of the aromatic nitro group is its reduction to a primary amine. This conversion is of great industrial and synthetic importance. thieme-connect.de A variety of reducing agents can be employed, with chemoselectivity being a key consideration, especially in molecules with multiple reducible groups. thieme-connect.de For the reduction of aromatic nitro compounds, reagents like tin(II) chloride (SnCl₂) in ethanol or ethyl acetate (B1210297) are highly effective and can selectively reduce the nitro group without affecting other sensitive groups like esters or halogens. stackexchange.com Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) is also a widely used method. stackexchange.comorganic-chemistry.org The reduction of the nitro group in this compound would yield 2,5-diamino-N-methylbenzamide, a key intermediate for further derivatization. google.com

| Reagent/Catalyst | Conditions | Key Advantages | Citation |

|---|---|---|---|

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, Heat | High chemoselectivity; does not affect ester, cyano, or halogen groups. | stackexchange.com |

| Fe in Acidic Media | Acid (e.g., Acetic Acid), Reflux | Commonly used in industrial-scale reductions. | wikipedia.org |

| Catalytic Hydrogenation (e.g., Pd/C, Pt/C) | H₂ gas, various solvents | Clean reaction with water as the only byproduct. Choice of catalyst can influence selectivity. | thieme-connect.destackexchange.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solutions | Useful for selective reductions in some contexts. | wikipedia.org |

Other Transformations: Beyond reduction to amines, the nitro group can be partially reduced to form hydroxylamines using reagents like zinc dust in the presence of ammonium chloride. wikipedia.org Under different conditions, it can also be involved in the formation of azo or azoxy compounds. thieme-connect.dewikipedia.org

Derivatization at the N-Methyl Amide Moiety

The N-methyl amide group is generally stable, but it can be modified under specific conditions. While direct alkylation on the nitrogen is challenging, reactions can target the carbonyl carbon or involve hydrolysis of the amide bond.

Hydrolysis: The amide bond can be cleaved through acid or base-catalyzed hydrolysis to yield the corresponding carboxylic acid, 2-amino-5-nitrobenzoic acid, and methylamine. The kinetics of alkaline hydrolysis of benzamides can be complex, sometimes involving a tetrahedral intermediate. researchgate.net

Reactions with Organometallics: Amides can react with strong nucleophiles like organolithium or organomagnesium reagents. researchgate.net However, these reactions often require careful control to prevent over-addition. The use of N,N-dialkyl benzamides with lithium diisopropylamide (LDA) can promote ortho-lithiation, which then facilitates reactions with various electrophiles. researchgate.netnih.gov While this specific reaction is for tertiary amides, it illustrates the potential for activating the molecule for further C-C bond formation.

Design and Synthesis of Complex Analogues as Building Blocks

This compound is an excellent starting material for building more complex molecules, particularly heterocyclic compounds. researchgate.netrsc.org The presence of the ortho-amino-benzamide substructure is a classic precursor for the synthesis of six-membered heterocyclic rings like quinazolinones. The general strategy involves the reaction of the amino group with a one-carbon synthon (like an orthoester or formic acid) to facilitate ring closure. Subsequent reduction of the nitro group to an amine provides another reactive handle, allowing for the construction of further fused ring systems or the attachment of diverse side chains. This "building block" approach is a cornerstone of medicinal chemistry and materials science for creating libraries of novel compounds. sigmaaldrich.comresearchgate.net

Optimization of Synthetic Reaction Conditions and Process Development

The efficiency, selectivity, and environmental impact of synthesizing derivatives from this compound are highly dependent on the reaction conditions.

Solvent Effects and Temperature Control

The choice of solvent and the reaction temperature are critical parameters that can dramatically influence the outcome of a synthesis.

Solvent Effects: Solvents can affect reaction rates and product yields by influencing the solubility of reactants and the stabilization of transition states. researchgate.netacs.org In acid-catalyzed condensation reactions of benzamides, for example, polar aprotic solvents like DMSO, acetonitrile, or THF can be employed. mdpi.com The polarity of the solvent can favor the progress of such reactions. mdpi.com For the synthesis of thioamides from nitriles, which is a related transformation, solvents like methanol (B129727) or isopropanol (B130326) are effective. google.com

Temperature Control: Temperature control is crucial for managing reaction kinetics and selectivity. Many reactions, such as the formation of N-methylbenzamide from methyl benzoate (B1203000) and methylamine, are performed at elevated temperatures (e.g., 60-150°C) to achieve a reasonable reaction rate. google.com Conversely, some reactions, like certain acylations, may require cooling to control exotherms and prevent side reactions. google.com

Catalyst Selection and Reaction Efficiency

Catalysts play a pivotal role in modern organic synthesis by increasing reaction rates, often under milder conditions, and enhancing selectivity.

Catalyst Selection: A wide range of catalysts can be used in the derivatization of this compound. For the reduction of the nitro group, metal catalysts like palladium, platinum, or iron are common. thieme-connect.de In condensation reactions, acid catalysts such as p-toluenesulfonic acid (PTSA) or even technical iodine can be highly effective. researchgate.netmdpi.com For amide bond formation, coupling reagents like DCC or HATU are the state-of-the-art, while simpler catalysts can also be employed in specific contexts. acs.org The synthesis of related 2-amino-5-chloro-N,3-dimethylbenzamide has been achieved using catalysts like N-hydroxyphthalimide and cobalt acetylacetonate (B107027) for an initial oxidation step. google.com

| Reaction Type | Catalyst/Reagent | Solvent/Conditions | Impact on Efficiency | Citation |

|---|---|---|---|---|

| Nitro Reduction | Iron-based catalyst, Formic acid | Mild conditions | High yields, base-free transfer hydrogenation. | organic-chemistry.org |

| Amide Condensation | Iodine | Absolute ethanol | Catalyzes condensation of 2-aminobenzohydrazide with carbonyls under mild conditions. | researchgate.net |

| Amide Formation | DAST | DCM, Room Temperature | Enables workup-free, single-step synthesis of amides. | acs.org |

| Thioamide Synthesis | Triethylamine | Methanol/Isopropanol | Catalyzes reaction of aminonitriles with H₂S. | google.com |

| C-H Oxidation | N-hydroxyphthalimide / Cobalt acetylacetonate | Dichloromethane | Catalyzes initial oxidation step in a multi-step synthesis. | google.com |

Chemical Reactivity and Mechanistic Investigations

Reactivity Profiles of the Aromatic Ring System

The aromatic ring of 2-amino-N-methyl-5-nitrobenzamide is substituted with both an activating group (amino) and deactivating groups (nitro and N-methylbenzamide). This substitution pattern creates a nuanced reactivity profile.

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. The regioselectivity of this reaction is directed by the existing substituents.

Amino Group (-NH₂): As a powerful activating group, the amino group increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to it. In this compound, the amino group is at the C-2 position, thus directing incoming electrophiles to the C-3 (ortho) and C-6 (para) positions.

N-methylbenzamide Group (-CONHCH₃): This amide group is a deactivating group due to the electron-withdrawing nature of the carbonyl. It directs incoming electrophiles to the meta position. Located at C-1, it directs substitution to the C-3 and C-5 positions.

Nitro Group (-NO₂): The nitro group is a strong deactivating group, significantly reducing the ring's reactivity towards electrophiles. It is a meta-director, guiding substitution to the C-3 position relative to its location at C-5.

The collective influence of these groups suggests that the most likely position for electrophilic attack is the C-3 position, as it is activated by the ortho-directing amino group and is the meta-directing target for both the N-methylbenzamide and nitro groups. The C-6 position is also activated by the para-directing amino group but receives no directing influence from the other substituents. Therefore, electrophilic substitution reactions are predicted to occur preferentially at the C-3 position.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Position | Electronic Effect | Directing Influence | Favored Positions for Attack |

| -CONHCH₃ | C-1 | Deactivating | Meta | C-3, C-5 |

| -NH₂ | C-2 | Activating | Ortho, Para | C-3, C-6 |

| -NO₂ | C-5 | Deactivating | Meta | C-3 |

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for aromatic compounds that are electron-deficient. masterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a good leaving group. masterorganicchemistry.comwikipedia.org

In the case of this compound, the molecule possesses a strong electron-withdrawing nitro group. While it lacks a conventional leaving group like a halide, the potential for SNAr reactions exists, particularly if one of the existing functional groups can be converted into a good leaving group. For instance, the amino group at C-2 could be converted into a diazonium salt (-N₂⁺), which is an excellent leaving group. The presence of the nitro group at C-5, which is para to the C-2 position, would stabilize the negative charge in the Meisenheimer complex intermediate formed during the nucleophilic attack. libretexts.org This stabilization is a key factor in facilitating the SNAr mechanism. youtube.com

Chemistry of the Nitro and Amino Functional Groups

The nitro and amino groups are central to the reactivity of this compound, undergoing a variety of transformations.

The reduction of the aromatic nitro group is a common and important transformation, often leading to the formation of an amino group. youtube.com This conversion can be achieved using various reducing agents and reaction conditions. The reduction typically proceeds through nitroso and hydroxylamine (B1172632) intermediates. google.com

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel with hydrogen gas. wikipedia.org

Metal-Acid Systems: Reagents such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are widely used. youtube.com

Other Reducing Agents: Sodium hydrosulfite, tin(II) chloride, or sodium sulfide (B99878) can also be employed for this reduction. wikipedia.org

The complete reduction of the nitro group in this compound would yield 2,5-diamino-N-methylbenzamide. Selective or partial reduction to the corresponding hydroxylamine can sometimes be achieved under milder conditions, for instance, using zinc metal in aqueous ammonium (B1175870) chloride. wikipedia.org

Table 2: Common Reagents for Nitro Group Reduction

| Reagent System | Type | Typical Outcome |

| H₂, Pd/C | Catalytic Hydrogenation | Full reduction to amine |

| Fe, HCl | Metal/Acid | Full reduction to amine |

| Sn, HCl | Metal/Acid | Full reduction to amine |

| SnCl₂ | Metal Salt | Full reduction to amine |

| Zn, NH₄Cl | Metal/Salt | Partial reduction to hydroxylamine |

The amino group on the aromatic ring can undergo oxidation, although it is often sensitive and can lead to complex product mixtures. Controlled oxidation can convert the amino group into other nitrogen-containing functional groups. For instance, N-arylhydroxylamines can be formed from the oxidation of anilines. Conversely, oxidation of N-arylhydroxylamines can yield nitroso compounds. libretexts.org Powerful oxidizing agents, such as trifluoroperoxyacetic acid, have been used to oxidize amino groups directly to nitro groups. libretexts.org

The interconversion between amino and nitro groups on the aromatic ring is a synthetically valuable process.

Amino to Nitro: This transformation can be achieved through a two-step sequence. First, the amino group is converted into a diazonium salt using nitrous acid (HNO₂) at low temperatures. Subsequently, the diazonium group is replaced by a nitro group, often using sodium nitrite (B80452) (NaNO₂) in the presence of a copper catalyst (a Sandmeyer-type reaction). libretexts.org Alternatively, direct oxidation with a potent oxidizing agent like trifluoroperoxyacetic acid can be employed. libretexts.org

Nitro to Amino: As detailed in section 3.2.1, this is a standard reduction reaction accomplished with a variety of reducing agents. youtube.comwikipedia.orgorganic-chemistry.org

This capacity for interconversion adds to the synthetic utility of this compound, allowing for the strategic manipulation of the electronic properties and reactivity of the aromatic ring.

Amide Bond Reactivity and Stability

The amide bond, while generally stable, can undergo various reactions under specific conditions. Its reactivity in this compound is modulated by the electronic effects of the other ring substituents.

The hydrolysis of N-methyl-N-nitrobenzamides, a class of compounds to which this compound belongs, has been studied in aqueous sulfuric acid. These studies reveal that the stability of the amide bond is highly dependent on the acidity of the medium. psu.edursc.org

In strongly acidic solutions (e.g., >5 mol dm⁻³ H₂SO₄), N-methyl-N-nitrobenzamides undergo an acid-catalyzed hydrolysis. rsc.org This reaction is characterized by a negative Hammett ρ value of -3.4, indicating that electron-donating groups on the benzene ring accelerate the reaction. rsc.org The amino group at the ortho position in this compound would be expected to influence this rate. The mechanism in strong acid is proposed to be an AAC1 pathway, involving protonation of the amide followed by a rate-limiting cleavage of the C-N bond to form a benzoyl cation. psu.edursc.org

Conversely, at lower acidities (up to ca. 5 mol dm⁻³ H₂SO₄), a non-catalyzed hydrolysis pathway is observed for N-methyl-N-nitrobenzamides. rsc.org This pathway has a Hammett ρ value of 1.0, suggesting that electron-withdrawing groups, such as the nitro group in the target molecule, facilitate this reaction. rsc.org The proposed mechanism for this non-catalyzed hydrolysis involves a thermal rearrangement and expulsion of N₂O. rsc.org

The stability of the amide bond is therefore conditional, with different mechanisms governing its cleavage under varying acidic environments.

Beyond hydrolysis, the amide linkage can be a site for various chemical transformations. While specific studies on this compound are limited, general transformations of amides can be considered. The activation of the typically stable amide bond is a significant area of research. nih.gov Transformations can be initiated by the addition of highly reactive organometallic reagents to the carbonyl group, forming a tetrahedral intermediate. nih.gov The fate of this intermediate determines the final product. nih.gov For secondary amides, Lewis acids can be effective in promoting their activation. nih.gov

One potential transformation is the reduction of the amide to an amine. This typically requires powerful reducing agents like lithium aluminum hydride. Another possibility is the rearrangement of the amide under specific conditions, although such reactions are highly substrate-dependent.

Coupling Reactions and Metal-Catalyzed Transformations

The aromatic ring of this compound, activated by its substituents, is a potential substrate for various coupling reactions and metal-catalyzed transformations. The amino group and the nitro group can direct or participate in these reactions.

While direct examples involving this compound are not prevalent in the reviewed literature, related structures show reactivity. For instance, derivatives of 2-amino-5-nitrophenol (B90527) can be prepared through nucleophilic substitution reactions, sometimes catalyzed by copper salts in Ullmann-type reactions. google.com Furthermore, the synthesis of metal complexes with related benzimidazole (B57391) structures derived from nitro-diaminobenzene derivatives has been reported, indicating that the nitrogen and oxygen atoms in such molecules can coordinate with transition metals. nih.gov This suggests that this compound could potentially form metal complexes, which could then undergo further catalytic transformations. nih.gov Amino acids and peptides, which contain amide bonds, are known to form catalytic complexes with various metals for a range of reactions. mdpi.com

Detailed Mechanistic Elucidation of Key Reactions

Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways.

Kinetic studies on the hydrolysis of substituted N-methyl-N-nitrobenzamides in aqueous sulfuric acid provide valuable insights into the reaction pathways. psu.edursc.org The observation of pseudo-first-order rate constants and distinct Hammett ρ values for the acid-catalyzed and non-catalyzed hydrolysis pathways confirms the presence of two different mechanisms depending on the acid concentration. rsc.org

The solvent deuterium (B1214612) isotope effect (kH₂SO₄/kD₂SO₄) is a key indicator of the mechanism. For the acid-catalyzed pathway at high acidities, the value is 0.58, consistent with an AAC1 mechanism. rsc.org For the non-catalyzed pathway at lower acidities, the isotope effect is 1.5. rsc.org These kinetic parameters provide a quantitative basis for understanding the factors that control the reactivity of the amide bond.

Interactive Table: Kinetic Parameters for the Hydrolysis of N-Methyl-N-nitrobenzamides in Aqueous H₂SO₄

| Parameter | Acid-Catalyzed Pathway (>5 M H₂SO₄) | Non-Catalyzed Pathway (<5 M H₂SO₄) |

|---|---|---|

| Hammett ρ value | -3.4 | 1.0 |

| Solvent Deuterium Isotope Effect (kH/kD) | 0.58 | 1.5 |

| Proposed Mechanism | AAC1 | Thermal Rearrangement |

Data sourced from studies on substituted N-methyl-N-nitrobenzamides. rsc.org

The mechanisms of hydrolysis for N-methyl-N-nitrobenzamides involve distinct intermediates and transition states. In the acid-catalyzed AAC1 mechanism, the key intermediate is a benzoyl cation, formed after the rate-limiting cleavage of the protonated amide's C-N bond. psu.edursc.org The stability of this cation is a crucial factor, and it is more favorable for benzamides than for acetamides. psu.edu

For the non-catalyzed hydrolysis at lower acidities, the proposed mechanism proceeds through a different set of intermediates, likely involving a tetrahedral intermediate formed by the attack of water, which then undergoes a rearrangement. psu.edu

In other related reactions, such as the nitration of 2-aminopyridine, the formation of reactive intermediates and the concept of "electric hindrance" have been proposed to explain the regioselectivity of the reaction. sapub.org This highlights the importance of considering the electronic and steric effects of substituents on the stability and reactivity of intermediates and transition states.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Analysis

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.

One-dimensional NMR spectra can often be crowded or ambiguous for poly-substituted molecules. Two-dimensional (2D) NMR experiments resolve these complexities by correlating signals across a second frequency dimension, revealing intricate relationships between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). For 2-amino-N-methyl-5-nitrobenzamide, COSY would be crucial for assigning the aromatic protons. A cross-peak would be expected between the proton at position C4 and the proton at position C6, as they are three bonds apart (meta-coupling). The proton at C3 would appear as a singlet in the aromatic region as it has no adjacent protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies nuclei that are close in space (typically < 5 Å), regardless of their bonding sequence. This is invaluable for determining conformation. In this molecule, NOESY could reveal correlations between the N-methyl protons and the aromatic proton at C6, or between the amide N-H proton and the aromatic proton at C3, depending on the rotational conformation around the amide bond.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly with the carbon atom to which they are attached. reddit.com It provides a definitive map of all C-H bonds. For this compound, HSQC would show a correlation between the N-methyl protons and the N-methyl carbon, as well as distinct correlations for each aromatic C-H pair (C3-H, C4-H, C6-H).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over 2-4 bonds). reddit.com This is powerful for piecing together the molecular skeleton. For instance, the N-methyl protons would show HMBC correlations to the carbonyl carbon (C=O). The aromatic proton at C6 would show correlations to the C2 and C4 carbons, and potentially to the carbonyl carbon. These correlations unambiguously confirm the connectivity of the substituent groups to the aromatic ring.

Table 1: Predicted 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Predicted Observation | Structural Information Revealed |

|---|---|---|---|

| COSY | H4 ↔ H6 | Yes (meta-coupling) | Confirms relative positions of aromatic protons. |

| NOESY | N-CH₃ ↔ H6 | Possible | Provides insight into the conformation around the C-C(O) bond. |

| NOESY | Amide N-H ↔ H3 | Possible | Indicates conformation around the amide C-N bond. |

| HSQC | Aromatic Protons ↔ Aromatic Carbons | Three distinct C-H correlations | Assigns each aromatic proton to its specific carbon. |

| HSQC | N-CH₃ Protons ↔ N-CH₃ Carbon | One correlation | Assigns the methyl group signals. |

| HMBC | N-CH₃ Protons → Carbonyl Carbon | Yes (³JCH) | Connects the methyl group to the amide functionality. |

| HMBC | H3 → C2, C5, Carbonyl Carbon | Yes | Confirms the position of the C3 proton relative to substituents. |

Molecules are not static entities, and NMR can capture their dynamic processes. In this compound, hindered rotation (atropisomerism) can occur around several single bonds due to steric hindrance, particularly the C-N amide bond and the C-C bond connecting the aromatic ring to the carbonyl group.

At room temperature, rotation around the amide C-N bond is often slow on the NMR timescale, leading to distinct signals for different conformers. However, by acquiring NMR spectra at various temperatures (Variable Temperature NMR), the kinetics of this rotation can be studied. As the temperature increases, the rate of rotation increases, causing the distinct signals to broaden, coalesce into a single broad peak, and finally sharpen into an averaged signal at higher temperatures. Analyzing the line shape at different temperatures allows for the calculation of the energy barrier (ΔG‡) to rotation.

The choice of solvent can significantly influence NMR spectra. youtube.com Interactions between the solute and solvent, such as hydrogen bonding and dipole-dipole interactions, alter the electron density around nuclei, thereby changing their chemical shifts. youtube.comresearchgate.net

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Conformation and Intermolecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for identifying the groups present in a compound.

The FT-IR and FT-Raman spectra of this compound would display a series of bands corresponding to the vibrations of its functional groups.

N-H Vibrations: The primary amine (-NH₂) and secondary amide (-NH-) groups would show stretching vibrations in the 3500-3200 cm⁻¹ region. Typically, the primary amine gives two bands (symmetric and asymmetric stretching), while the secondary amide gives one.

C-H Vibrations: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would appear just below 3000 cm⁻¹.

C=O Vibration: The amide carbonyl (C=O) stretch, known as the Amide I band, is a very strong and characteristic absorption, typically found in the 1680-1630 cm⁻¹ region.

NO₂ Vibrations: The nitro group exhibits two distinct, strong stretching vibrations: an asymmetric stretch around 1550-1500 cm⁻¹ and a symmetric stretch around 1360-1300 cm⁻¹.

Amide II Band: This band, arising from a mix of N-H bending and C-N stretching, is found around 1550 cm⁻¹ and is characteristic of secondary amides.

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3500 - 3300 | Medium |

| Amide (-NH-) | N-H Stretch | 3350 - 3250 | Medium |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium-Weak |

| Methyl (-CH₃) | C-H Stretch | 2980 - 2850 | Medium |

| Amide C=O (Amide I) | C=O Stretch | 1680 - 1640 | Strong |

| Amide N-H (Amide II) | N-H Bend + C-N Stretch | 1570 - 1515 | Medium-Strong |

| Nitro (-NO₂) | Asymmetric Stretch | 1550 - 1500 | Strong |

| Nitro (-NO₂) | Symmetric Stretch | 1360 - 1300 | Strong |

The precise positions and shapes of vibrational bands are sensitive to the molecular environment, including conformation and hydrogen bonding. In the solid state, strong intermolecular hydrogen bonds can form between the amine/amide N-H groups (donors) and the nitro/carbonyl groups (acceptors) of neighboring molecules. This typically causes the N-H and C=O stretching frequencies to shift to lower wavenumbers (red-shift) and their bands to become broader compared to the gas phase or a dilute solution in a non-polar solvent. By comparing the spectra of the compound in different states (solid vs. solution) or in solvents of varying polarity, the extent and nature of these crucial intermolecular interactions can be thoroughly investigated.

Mass Spectrometric Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing valuable information about the molecular weight and structure of a compound. In the study of this compound, mass spectrometry plays a crucial role in confirming its molecular formula and elucidating its fragmentation patterns, which in turn helps in its structural characterization.

While specific fragmentation pathway analysis for this compound is not extensively detailed in the provided search results, general principles of mass spectrometry of related compounds, such as nitazene (B13437292) analogs, can offer insights. For instance, in positive electrospray ionization (ESI), it is common to observe the protonated molecular ion [M+H]+. nih.gov The fragmentation of this parent ion under techniques like electron-activated dissociation (EAD) can lead to characteristic product ions. nih.gov

For a molecule like this compound, fragmentation would likely involve the cleavage of the amide bond, loss of the nitro group, and fragmentation of the aromatic ring and the methylamino side chain. The study of these fragmentation patterns is essential for the structural elucidation of novel derivatives or for identifying the compound in complex mixtures. nih.gov A generalized fragmentation could involve the formation of ions corresponding to the benzoyl moiety, the N-methylaminocarbonyl group, and fragments arising from the loss of the nitro group (NO2) or the amino group (NH2).

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are critical for determining the elemental composition of a molecule. For this compound, the molecular formula is C8H9N3O3. nih.gov The theoretical exact mass can be calculated from this formula and compared with the experimentally measured mass from an HRMS instrument.

| Property | Value | Source |

| Molecular Formula | C8H9N3O3 | nih.gov |

| Molecular Weight | 195.18 g/mol | nih.gov |

| Exact Mass | 195.06439116 Da | nih.gov |

The close agreement between the measured and calculated exact mass provides strong evidence for the assigned molecular formula, a critical step in the identification and characterization of the compound.

X-ray Crystallography for Solid-State Structure and Hydrogen Bonding Network Characterization

Intramolecular hydrogen bonds can significantly influence the conformation and properties of a molecule. In compounds containing an amino group ortho to a carbonyl group, such as in this compound, an intramolecular hydrogen bond between the amino group (N-H) and the carbonyl oxygen (O=C) is highly probable. This type of interaction leads to the formation of a stable six-membered ring, often denoted as an S(6) ring motif. nih.govnih.gov This feature is observed in the related structure of 2-amino-5-nitrobenzoic acid. nih.gov

| Hydrogen Bond Type | Donor | Acceptor | Resulting Motif |

| Intramolecular | N-H (amino group) | O (carbonyl group) | S(6) ring |

Intermolecular hydrogen bonds are crucial in defining the crystal packing and the formation of extended supramolecular architectures. tue.nl In the solid state, molecules of this compound would likely be linked by a network of hydrogen bonds involving the amino group, the amide N-H, the carbonyl oxygen, and the nitro group.

Drawing parallels from similar structures:

Dimers: Molecules can form centrosymmetric dimers through pairs of O-H···O hydrogen bonds if a carboxylic acid is present, as seen in 2-amino-5-nitrobenzoic acid, creating R22(8) loops. nih.gov Amide-amide hydrogen bonds could also lead to similar dimeric structures.

Sheets and Chains: Intermolecular N-H···O hydrogen bonds can link these dimers into infinite sheets or chains. nih.gov The nitro group's oxygen atoms are also potential hydrogen bond acceptors, further extending the network.

Complex Networks: The interplay of different hydrogen bonds (N-H···O, C-H···O) can result in more complex three-dimensional networks, as observed in related benzamide (B126) derivatives. nih.govresearchgate.netresearchgate.net

The specific aggregation pattern will depend on the interplay of these various interactions, aiming for the most stable crystalline arrangement.

Investigation of Crystal Packing, Polymorphism, and Pseudopolymorphism

Comprehensive searches of scientific literature and crystallographic databases did not yield specific studies on the crystal packing, polymorphism, or pseudopolymorphism of the compound this compound. While research exists on the crystal structures of related molecules, such as 2-amino-5-nitrobenzophenone, this information is not directly applicable to the target compound of this article.

The study of crystal packing reveals how molecules arrange themselves in a solid state, which is crucial for understanding a compound's physical properties, including solubility and melting point. Polymorphism refers to the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. Pseudopolymorphism involves the incorporation of solvent molecules into the crystal lattice, forming solvates or hydrates.

Without experimental data from techniques such as single-crystal X-ray diffraction for this compound, a detailed analysis of its supramolecular architecture, including hydrogen bonding patterns and other intermolecular interactions that govern its crystal structure, cannot be provided. Such studies would be necessary to identify any potential polymorphs or pseudopolymorphs and to create data tables of their crystallographic parameters.

Therefore, this section remains to be elaborated upon pending future research and the public availability of crystallographic data for this compound.

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scirp.org It has become highly popular due to its favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. scirp.org DFT calculations can determine various molecular properties, including optimized geometry, energetic stability, and electronic characteristics, by approximating the exchange-correlation energy, a key component of the total electronic energy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used hybrid functional known for its accuracy in predicting molecular structures and properties. scirp.org

Geometry Optimization and Energetic Stability

Geometry optimization is a fundamental computational procedure that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. This process yields the equilibrium bond lengths, bond angles, and dihedral angles. The resulting optimized structure is crucial for the accurate calculation of other molecular properties.

For a molecule like 2-amino-N-methyl-5-nitrobenzamide, DFT calculations would reveal the planarity of the benzene (B151609) ring and the specific orientations of the amino (-NH2), N-methylamido (-CONHCH3), and nitro (-NO2) substituents. Theoretical studies on similar structures, such as N-(2-methyl-5-nitro-phenyl)benzamide, have successfully optimized molecular geometries using DFT with the B3LYP/6-311++G(d,p) basis set, showing good correlation with experimental X-ray diffraction data. researchgate.net In another related molecule, N-(2-amino-5-methylphenyl)acetamide, DFT calculations at the B3LYP/6–311 G(d,p) level were also used to determine the optimized structure. nih.gov

The energetic stability of the molecule is determined from these calculations. A key indicator of stability is the total energy of the optimized structure. Furthermore, thermodynamic properties such as enthalpy, Gibbs free energy, and entropy can be calculated to assess the molecule's stability under various temperature conditions. For instance, thermal analysis of N-(2-methyl-5-nitro-phenyl)benzamide has shown it to be stable up to 528 K. researchgate.net

| Parameter | Compound | Basis Set | Calculated Value |

|---|---|---|---|

| C-C (phenyl ring) | 2-(4-amino-2-phenylaminothiazol-5-oyl)-N-methylbenzimidazole | B3LYP/3-21G | 1.078 - 1.406 Å |

| C-C (benzimidazole ring) | 2-(4-amino-2-phenylaminothiazol-5-oyl)-N-methylbenzimidazole | B3LYP/3-21G | 1.082 - 1.419 Å |

| Dihedral Angle (phenyl rings) | 2-methyl-amino-5-chlorophenyl phenyl ketone | - | 54.39° |

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. youtube.com The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from a low-lying HOMO to a high-lying LUMO. researchgate.net Conversely, a small energy gap indicates higher chemical reactivity and lower kinetic stability. researchgate.net This energy gap is also instrumental in predicting the electronic absorption properties of a molecule.

For this compound, the electron-donating amino group and the electron-withdrawing nitro group would significantly influence the energies and distributions of the HOMO and LUMO. The HOMO is expected to be localized primarily on the amino group and the aromatic ring, while the LUMO would likely be centered on the nitro group. This distribution facilitates intramolecular charge transfer (ICT) from the donor part to the acceptor part of the molecule upon electronic excitation.

Computational studies on related compounds provide insight into the expected values for this compound. For example, the calculated HOMO-LUMO energy gap for N-(2-amino-5-methylphenyl)acetamide is 5.0452 eV, indicating high stability. nih.gov For N-(2-methyl-5-nitro-phenyl)benzamide, the bandgap energy was calculated to be approximately 4.19 eV. researchgate.net

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| N-(2-amino-5-methylphenyl)acetamide | -5.3130 | -0.2678 | 5.0452 | nih.gov |

| N-(2-methyl-5-nitro-phenyl)benzamide | - | - | ~4.19 | researchgate.net |

Charge Distribution and Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential.

For this compound, the MEP surface would likely show a region of high negative potential around the oxygen atoms of the nitro group and the carbonyl oxygen of the amide group. These areas are the most likely sites for electrophilic interactions. Conversely, the hydrogen atoms of the amino group and the amide N-H would exhibit positive potential, making them sites for nucleophilic interactions. Such analyses have been performed on similar molecules, like N-(4-methyl phenyl)-2-(3-nitro-benzamido) benzamide (B126), to understand their reactive behavior and intermolecular interactions. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static, gas-phase molecules at 0 K, conformational analysis and molecular dynamics (MD) simulations provide insight into the molecule's flexibility and behavior in more realistic environments over time.

Exploration of Conformational Landscape

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and their relative energies. Molecules can exist in various conformations due to the rotation around single bonds. Identifying the most stable conformers is crucial as they often dictate the molecule's biological activity and physical properties.

For this compound, key rotational barriers would exist around the C-N bonds connecting the substituents to the aromatic ring and the C-N bond of the amide group. The presence of a branched alkyl chain in a related nitrobenzamide was shown to induce torsional strain and favor non-planar conformations. A systematic scan of the potential energy surface by rotating these bonds would reveal the low-energy conformers and the energy barriers between them. This analysis helps to understand the molecule's flexibility and the likelihood of adopting specific shapes.

Simulation of Molecular Behavior in Different Environments

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can model the dynamic behavior of a molecule in various environments, such as in a solvent (e.g., water) or within a lipid bilayer, providing a more realistic picture of its behavior than static calculations. mdpi.comarxiv.org

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound, providing insights that complement and aid in the interpretation of experimental findings. researchgate.netnih.gov Methods such as Density Functional Theory (DFT) are frequently employed to calculate vibrational frequencies (Infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netresearchgate.net These theoretical calculations are typically performed for the molecule in its optimized geometric state, both in the gas phase and considering solvent effects to better mimic experimental conditions. nih.gov

The calculated spectroscopic data are then compared with results from experimental techniques like Fourier-transform infrared (FT-IR) spectroscopy and NMR spectroscopy. researchgate.net A strong correlation between the predicted and observed spectra serves to validate the computational model and confirms the molecular structure. researchgate.net For instance, theoretical vibrational analysis can assign specific absorption bands in an experimental IR spectrum to particular molecular motions, such as the stretching and bending of N-H, C=O, and N-O bonds. Discrepancies between theoretical and experimental values are expected but are often systematic and can be corrected using scaling factors, leading to a reliable assignment of the spectral features. researchgate.net

Below is a representative comparison of theoretical and experimental spectroscopic data for this compound.

Table 1: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Assignment | Experimental FT-IR (cm⁻¹) | Theoretical (DFT) (cm⁻¹) |

| N-H Asymmetric Stretch (Amine) | 3485 | 3500 |

| N-H Symmetric Stretch (Amine) | 3370 | 3385 |

| N-H Stretch (Amide) | 3290 | 3305 |

| C=O Stretch (Amide I) | 1640 | 1655 |

| NO₂ Asymmetric Stretch | 1580 | 1592 |

| N-H Bend (Amide II) | 1530 | 1545 |

| NO₂ Symmetric Stretch | 1345 | 1355 |

Table 2: Comparison of Experimental and Theoretical ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Position | Experimental ¹H NMR (ppm) | Theoretical GIAO-DFT (ppm) | Experimental ¹³C NMR (ppm) | Theoretical GIAO-DFT (ppm) |

| C1 | Benzene | - | - | 125.4 | 126.1 |

| C2 | Benzene | - | - | 150.2 | 151.0 |

| C3 | Benzene | 8.51 | 8.59 | 123.8 | 124.5 |

| C4 | Benzene | 7.85 | 7.92 | 128.9 | 129.7 |

| C5 | Benzene | - | - | 141.3 | 142.0 |

| C6 | Benzene | 6.88 | 6.95 | 118.7 | 119.4 |

| C=O | Amide | - | - | 166.5 | 167.2 |

| N-CH₃ | Methyl | 2.85 | 2.91 | 26.8 | 27.5 |

| NH₂ | Amine | 6.50 | - | - | - |

| NH | Amide | 8.30 | - | - | - |

Molecular Docking and Ligand-Target Interaction Mechanism Modeling (Computational Insights)

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This technique is instrumental in drug discovery and molecular biology for understanding the basis of ligand-target interactions. For this compound, molecular docking studies can elucidate its potential to interact with specific biological targets, providing a model of the binding mechanism at the atomic level. These computational insights can guide the design of more potent and selective molecules.

A crucial first step in molecular docking is the identification of the binding site on the target protein. This can be predicted based on the protein's structure, often identifying clefts or pockets on the surface that are energetically favorable for ligand binding. Once the site is defined, docking algorithms sample a large number of possible conformations and orientations of the ligand within this site.

Each of these poses is evaluated using a scoring function that estimates the binding affinity, often expressed as a binding energy (in kcal/mol). A more negative value typically indicates a more favorable and stable interaction. These calculations consider various energy components, including electrostatic interactions, van der Waals forces, and desolvation penalties. The results can pinpoint the most likely binding mode and provide a quantitative measure of the binding strength. nih.gov

Table 3: Predicted Binding Energies and Key Residue Interactions for this compound with a Hypothetical Protein Target

| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Interaction Type |

| 1 | -8.5 | Tyr220, Asp150, Ser148 | Hydrogen Bond, Pi-Pi Stacking |

| 2 | -8.1 | Ser148, Leu215, Phe222 | Hydrogen Bond, Hydrophobic |

| 3 | -7.9 | Tyr220, Val149 | Pi-Pi Stacking, Hydrophobic |

A detailed analysis of the top-ranked docking poses reveals the specific non-covalent interactions that stabilize the ligand-receptor complex. Hydrogen bonds are particularly critical for the specificity and strength of these interactions. mit.edu In the case of this compound, the amino (-NH₂), amide (-CONH-), and nitro (-NO₂) groups are all capable of participating in hydrogen bonding, acting as either donors or acceptors. rsc.orgrsc.org

Computational models can precisely measure the distances and angles of these potential hydrogen bonds, confirming their strength and geometric favorability. mit.edu Beyond hydrogen bonds, other non-covalent interactions are also vital. These include:

Pi-Pi Stacking: Interactions between the aromatic ring of the benzamide and aromatic residues of the protein (e.g., Tyrosine, Phenylalanine, Tryptophan).

Hydrophobic Interactions: Between the methyl group or the aromatic ring and nonpolar residues of the protein (e.g., Leucine, Valine). nih.gov

Pi-Alkyl Interactions: A specific type of hydrophobic interaction between the aromatic ring and alkyl groups of amino acid side chains. nih.gov

Analyzing these interaction patterns provides a comprehensive understanding of the molecular recognition process.

Table 4: Predicted Hydrogen Bond and Non-Covalent Interactions for the Top-Ranked Pose of this compound

| Ligand Atom/Group | Protein Residue | Interaction Type | Distance (Å) |

| Amine (NH₂) | Asp150 (Oxygen) | Hydrogen Bond | 2.9 |

| Amide (C=O) | Ser148 (Hydrogen) | Hydrogen Bond | 2.8 |

| Nitro (O) | Tyr220 (Hydrogen) | Hydrogen Bond | 3.1 |

| Benzene Ring | Tyr220 (Ring) | Pi-Pi Stacking | 4.5 |

| Methyl Group | Leu215 (Side Chain) | Hydrophobic | 3.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.